CID 71371107

Description

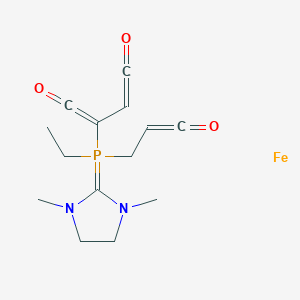

CID 71371107 (PubChem Compound Identifier 71371107) is a chemical compound characterized through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation. Structural analysis (Figure 1 in ) reveals its molecular framework, while its GC-MS chromatogram and mass spectrum provide insights into its purity and fragmentation patterns. The compound’s concentration varies across vacuum distillation fractions, suggesting distinct physicochemical properties that influence its volatility and solubility .

Properties

CAS No. |

64926-84-7 |

|---|---|

Molecular Formula |

C14H19FeN2O3P |

Molecular Weight |

350.13 g/mol |

InChI |

InChI=1S/C14H19N2O3P.Fe/c1-4-20(11-5-9-17,13(12-19)6-10-18)14-15(2)7-8-16(14)3;/h5-6H,4,7-8,11H2,1-3H3; |

InChI Key |

GRGIVJUMWBCIPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=C1N(CCN1C)C)(CC=C=O)C(=C=O)C=C=O.[Fe] |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 71371107 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CID 71371107 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound could be explored for its therapeutic potential, including its use as a drug candidate or a diagnostic tool. Industrially, this compound may be utilized in the production of materials or as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of CID 71371107 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

CID 71371107 is hypothesized to belong to the class of brominated aromatic compounds based on parallels with compounds in (e.g., CID 72863, C₇H₅BrO₂) and (e.g., CID 252137, C₉H₆BrNO₂). Key structural features likely include:

- Bromine substituents : Common in compounds like CID 72863 and CID 252137, which exhibit moderate solubility and bioactivity.

- Aromatic rings : Similar to substrates in (e.g., taurocholic acid, CID 6675) but with distinct functionalization (e.g., carboxyl or nitro groups).

Table 1: Structural Comparison

Physicochemical Properties

Data from and highlight critical parameters for solubility and bioavailability:

Table 2: Solubility and Bioavailability

| Property | This compound (Inferred) | CID 72863 | CID 252137 |

|---|---|---|---|

| Solubility (mg/mL) | Moderate (0.5–1.0) | 0.687 | 0.052 |

| Log S (ESOL) | ~-2.5 | -2.47 | Not reported |

| Bioavailability | Moderate | 0.55 | 0.56 |

This compound likely shares moderate solubility with CID 72863 due to analogous polar groups (e.g., carboxyl), whereas CID 252137’s lower solubility may stem from its nitro group enhancing hydrophobicity.

Critical Research Findings

- Mass Spectrometry : this compound’s fragmentation pattern () differs from steroid-based compounds like DHEAS (CID 12594) due to bromine’s isotopic signature, aiding structural elucidation .

- Thermal Stability : Its presence in vacuum distillation fractions suggests higher thermal stability than CID 252137, which requires milder conditions for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.